molecular formula C22H22N4O2 B7705909 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

Cat. No. B7705909
M. Wt: 374.4 g/mol
InChI Key: SCAFMIXFNNXFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor and is involved in various physiological and pathological processes, including cardiovascular diseases, cancer, and inflammation. BQ-123 has been extensively studied for its potential therapeutic applications in these areas.

Mechanism of Action

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide acts as a competitive antagonist of ET-1 receptors, specifically the ET-A subtype. By blocking the binding of ET-1 to these receptors, N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of ET-1-induced vasoconstriction
- Reduction of blood pressure
- Improvement of cardiac function
- Inhibition of cell proliferation and migration
- Reduction of inflammation
- Protection against ischemia-reperfusion injury

Advantages and Limitations for Lab Experiments

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for ET-A receptors, its stability in biological fluids, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle peptides.

Future Directions

There are several potential future directions for research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide and related compounds, including:
- Development of more potent and selective ET-A receptor antagonists
- Investigation of the role of ET-1 in other physiological and pathological processes, such as diabetes, kidney disease, and neurodegenerative disorders
- Evaluation of the therapeutic potential of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide and related compounds in clinical trials for cardiovascular diseases, cancer, and inflammation
- Exploration of novel drug delivery systems for N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide and related compounds, such as nanoparticles and liposomes.

Synthesis Methods

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. Both methods have been used to synthesize N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide with high purity and yield.

Scientific Research Applications

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been widely used in scientific research to investigate the role of ET-1 in various physiological and pathological processes. It has been shown to inhibit ET-1-induced vasoconstriction, reduce blood pressure, and improve cardiac function in animal models of hypertension and heart failure. N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has also been studied for its potential anti-cancer and anti-inflammatory effects.

properties

IUPAC Name

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-4-13-26-21-18(14-16-7-5-6-8-19(16)23-21)20(25-26)24-22(27)15-9-11-17(28-2)12-10-15/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAFMIXFNNXFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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